molecular formula C7H13NO B2938748 [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine CAS No. 2307781-31-1

[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine

Cat. No. B2938748
CAS RN: 2307781-31-1
M. Wt: 127.187
InChI Key: GKILKXYVPBASLE-BQBZGAKWSA-N
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Description

[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a chiral amine that can be synthesized using various methods. In

Scientific Research Applications

[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine has potential applications in drug discovery and development due to its ability to act as a chiral building block for the synthesis of biologically active compounds. This compound has been used in the synthesis of various drugs, such as antiviral agents, anti-cancer agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine is not well understood. However, it is believed to act as a nucleophile in various reactions, including Michael addition, aldol reaction, and Mannich reaction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound can inhibit the growth of cancer cells and exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine in lab experiments include its chiral nature, which allows for the synthesis of enantiopure compounds, and its potential applications in drug discovery and development. The limitations include the difficulty in synthesizing this compound and the lack of understanding of its mechanism of action.

Future Directions

For [(2S,3S)-2-Ethenyloxolan-3-yl]methanamine include further studies on its mechanism of action, its potential applications in drug discovery and development, and its biochemical and physiological effects. Additionally, the development of new and efficient synthesis methods for this compound is necessary to facilitate its use in various research areas.
Conclusion
This compound is a chiral amine that has potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound are necessary to fully understand its potential in various research areas.

Synthesis Methods

[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine can be synthesized using different methods, including reductive amination, enzymatic resolution, and asymmetric synthesis. The most commonly used method is reductive amination, which involves the reaction between an aldehyde and an amine in the presence of a reducing agent, such as sodium cyanoborohydride.

properties

IUPAC Name

[(2S,3S)-2-ethenyloxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7-6(5-8)3-4-9-7/h2,6-7H,1,3-5,8H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKILKXYVPBASLE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2307781-31-1
Record name rac-[(2R,3R)-2-ethenyloxolan-3-yl]methanamine
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